Cas no 58584-92-2 (2-amino-6-chloro-pyridine-3-carboxylic acid)
2-amino-6-chloro-pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-6-chloronicotinic acid
- 2-Amino-6-chloropyridine-3-carboxylic acid
- Acide 2-amino-6-chloronicotinique
- 2-amino-5-chloropyridine-3-carboxylic acid
- 2-amino-6-chloro-3-Pyridinecarboxylic acid
- 3-Pyridinecarboxylic acid, 2-amino-6-chloro-
- 3-Pyridinecarboxylic-acid-2-amino-6-chloro-
- KSC840O0D
- 2-Amino-6chloro-nicotinic acid
- 2-Amino-6-chloro-nicotinic acid
- INERBKPRIWEQRQ-UHFFFAOYSA-N
- EBD50603
- STL557940
- SBB052999
- BBL104125
- PB26608
- RP02756
- SY010196
- 2-Amino-6-
- 2-amino-6-chloro-pyridine-3-carboxylic acid
-
- MDL: MFCD11045328
- Inchi: 1S/C6H5ClN2O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H2,8,9)(H,10,11)
- InChI Key: INERBKPRIWEQRQ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=O)O)C(N)=N1
Computed Properties
- Exact Mass: 172.00400
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 165
- Topological Polar Surface Area: 76.2
Experimental Properties
- Density: 1.577±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 224-230 °C (decomposition)
- Boiling Point: 383.3℃ at 760 mmHg
- Flash Point: 185.626℃
- Solubility: Slightly soluble (4.1 g/l) (25 º C),
- PSA: 76.21000
- LogP: 1.59660
2-amino-6-chloro-pyridine-3-carboxylic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-amino-6-chloro-pyridine-3-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-amino-6-chloro-pyridine-3-carboxylic acid Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 046233-5g |
2-Amino-6-chloronicotinic acid, 95% |
58584-92-2 | 95% | 5g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SS088-50mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SS088-250mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SS088-5g |
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| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | TBW029-100g |
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| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A858693-25g |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 772488-500MG |
2-Amino-6-chloropyridine-3-carboxylic acid |
58584-92-2 | 97% | 500MG |
¥613.71 | 2022-02-24 |
2-amino-6-chloro-pyridine-3-carboxylic acid Suppliers
2-amino-6-chloro-pyridine-3-carboxylic acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Additional information on 2-amino-6-chloro-pyridine-3-carboxylic acid
2-Amino-6-Chloro-Pyridine-3-Carboxylic Acid (CAS No. 58584-92-2): An Overview of Its Properties, Applications, and Recent Research
2-Amino-6-chloro-pyridine-3-carboxylic acid (CAS No. 58584-92-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 6-chloro-3-pyridinecarboxylic acid, 2-amino-, is characterized by its unique chemical structure, which includes an amino group, a chloro substituent, and a carboxylic acid functional group attached to a pyridine ring. These structural features contribute to its diverse applications in the synthesis of pharmaceuticals and other bioactive molecules.
The chemical formula of 2-amino-6-chloro-pyridine-3-carboxylic acid is C7H6ClN2O2, and it has a molecular weight of approximately 183.59 g/mol. The compound is typically obtained as a white crystalline solid and is soluble in polar solvents such as water and ethanol. Its melting point ranges from 190 to 193°C, making it suitable for various synthetic processes that require thermal stability.
In the realm of medicinal chemistry, 2-amino-6-chloro-pyridine-3-carboxylic acid serves as a valuable building block for the synthesis of biologically active compounds. The presence of the amino group allows for the formation of amide bonds, which are crucial in the design of peptides and peptidomimetics. Additionally, the chloro substituent can be readily functionalized through various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, to introduce additional functionalities or linkages to the molecule.
Recent research has highlighted the potential of 2-amino-6-chloro-pyridine-3-carboxylic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that derivatives of this compound exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that the introduction of specific functional groups at the chloro position significantly enhanced the antiviral efficacy of the compounds.
In another study published in Bioorganic & Medicinal Chemistry Letters (2020), scientists explored the use of 2-amino-6-chloro-pyridine-3-carboxylic acid as a scaffold for designing inhibitors of protein-protein interactions (PPIs). PPIs are critical in many cellular processes and are often implicated in various diseases, including cancer and neurodegenerative disorders. The study reported that certain derivatives of this compound effectively inhibited key PPIs involved in cancer cell proliferation, suggesting its potential as a lead compound for further drug development.
The versatility of 2-amino-6-chloro-pyridine-3-carboxylic acid extends beyond medicinal applications. In materials science, this compound has been used as a precursor for the synthesis of functionalized polymers and nanomaterials. For example, researchers at the University of California (2019) developed a novel polymer based on this compound that exhibited excellent thermal stability and mechanical strength. The polymer was found to be suitable for use in high-performance electronic devices and coatings.
In addition to its synthetic utility, 2-amino-6-chloro-pyridine-3-carboxylic acid has been studied for its environmental applications. A study published in Environmental Science & Technology (2018) investigated the use of this compound as a catalyst for the degradation of organic pollutants in water. The researchers found that under certain conditions, 2-amino-6-chloro-pyridine-3-carboxylic acid-based catalysts efficiently degraded common pollutants such as phenol and nitrobenzene, demonstrating its potential for environmental remediation.
The safety profile of 2-amino-6-chloro-pyridine-3-carboxylic acid is an important consideration in its application. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is essential to adhere to standard safety guidelines to minimize any potential risks. This includes wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas.
In conclusion, 2-amino-6-chloro-pyridine-3-carboxylic acid (CAS No. 58584-92-2) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and environmental remediation. Its unique chemical structure provides a robust platform for the development of novel therapeutic agents and advanced materials. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in various scientific and industrial fields.
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